molecular formula C17H19N5 B1683761 Anastrozole CAS No. 120511-73-1

Anastrozole

Numéro de catalogue: B1683761
Numéro CAS: 120511-73-1
Poids moléculaire: 293.4 g/mol
Clé InChI: YBBLVLTVTVSKRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Anastrozole, chemically known as 1,3-benzenediacetonitrile, α,α,α',α'-tetramethyl-5-(1H-1,2,4-triazol-yl-methyl), is a nonsteroidal aromatase inhibitor (AI) widely used for treating estrogen receptor-positive (ER+) breast cancer in postmenopausal women . It suppresses estrogen synthesis by binding reversibly to the aromatase enzyme, thereby reducing plasma and tissue estrogen levels . This compound is administered orally at 1 mg/day and is metabolized primarily via hydroxylation and glucuronidation, with significant inter-individual variability in pharmacokinetics and pharmacodynamics . Its efficacy and safety have been validated in large clinical trials, such as the ATAC trial, where it demonstrated superior recurrence-free survival compared to tamoxifen .

Propriétés

IUPAC Name

2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-12-20-11-21-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBLVLTVTVSKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022607
Record name Anastrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anastrozole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in methanol, acetone, ethanol, tetrahydrofuran; very soluble in acetonitrile., In water, 0.5 mg/mL at 25 °C; solubility is dependent of pH in the physiological range., 6.61e-02 g/L
Record name Anastrozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01217
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ANASTROZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anastrozole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from ethyl acetate/cyclohexane, Off-white powder

CAS No.

120511-73-1
Record name Anastrozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120511-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anastrozole [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anastrozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01217
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name anastrozole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name anastrozole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anastrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediacetonitrile, α1,α1,α3,α3-tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANASTROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z07MYW1AZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANASTROZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anastrozole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

81-82 °C, 130.14 °C
Record name ANASTROZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7462
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anastrozole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Bromination of 3,5-Bis(2-Cyanoprop-2-yl)Toluene: Foundational Step in Anastrozole Synthesis

The synthesis of this compound typically begins with bromination of 3,5-bis(2-cyanoprop-2-yl)toluene (Intermediate II), a precursor that introduces the benzyl bromide moiety necessary for subsequent alkylation. Two distinct bromination methodologies dominate industrial processes, differing in solvent systems and brominating agents.

N-Bromosuccinimide (NBS)-Mediated Bromination in Acetonitrile

The European Patent EP2066646B1 outlines a method using N-bromosuccinimide in acetonitrile under reflux conditions. A critical innovation involves limiting reflux duration to ≤3 hours to suppress formation of the impurity 3,5-bis(cyanoprop-2-yl)benzyl bromide (IV), which arises from over-bromination. The reaction mixture includes benzoyl peroxide (2.3 g per 100 g substrate) and acetic acid (1.2 mL) to stabilize intermediates, achieving a 92% yield of 3,5-bis(2-cyanoprop-2-yl)benzylbromide (III). Post-reaction, water is added to quench excess NBS, followed by vacuum distillation below 60°C to recover acetonitrile for reuse.

Hydrobromic Acid (HBr) with Hydrogen Peroxide in Mixed Solvents

An alternative approach from US8058302B2 employs HBr and hydrogen peroxide in cyclohexane/ethyl acetate mixtures. This method avoids halogenated solvents like carbon tetrachloride, aligning with green chemistry principles. The bromination occurs at 25–30°C, minimizing thermal degradation of cyanopropane groups. However, this method necessitates meticulous pH control during workup to prevent hydrolysis of nitriles to amides, a common source of impurities.

Table 1: Comparative Analysis of Bromination Methods

Parameter NBS in Acetonitrile HBr/H₂O₂ in Cyclohexane
Yield 92% 85–88%
Major Impurity 3–8% Impurity IV <2% Hydrolysis Byproducts
Solvent Recovery 95% via Vacuum Distillation 80–85% via Layer Separation
Reaction Time 3.5 Hours 6–8 Hours

Alkylation of 1,2,4-Triazole: Strategic Use of Phase-Transfer Catalysts

The alkylation step couples the brominated intermediate (III) with 1,2,4-triazole to form the triazolylmethyl moiety. This SN2 reaction benefits from phase-transfer catalysts (PTCs) to enhance interfacial reactivity between organic and aqueous phases.

Tetrabutylammonium Bromide (TBAB) in Toluene

EP2066646B1 specifies toluene as the solvent and tetrabutylammonium bromide (0.5–1 mol%) as the PTC, enabling efficient triazole deprotonation by potassium carbonate. The reaction proceeds at 80–85°C for 12 hours, achieving >95% conversion. A key advantage is the immiscibility of toluene with water, simplifying post-reaction aqueous washes to remove inorganic salts.

Solvent-Free Alkylation under Microwave Irradiation

Emerging methodologies described in the Vietnam Journal of Chemistry utilize microwave-assisted alkylation without solvents, reducing process mass intensity. This compound synthesis under 300 W irradiation for 20 minutes achieves 89% yield, though scalability remains challenging due to equipment limitations.

Purification and Crystallization: Mitigating Hydrolysis-Derived Impurities

Hydrolysis of the cyanopropane groups generates two primary impurities: 2-[3-(cyanodimethyl-methyl)-5-triazol-1-ylmethyl-phenyl]-isobutyramide (6) and 2-[3-(1-carbamoyl-1-methylethyl)-5-triazol-1-ylmethylphenyl]-isobutyramide (7). Crystallization protocols are optimized to exclude these contaminants.

Ethyl Acetate/Diisopropyl Ether Recrystallization

EP2066646B1 recrystallizes crude this compound from ethyl acetate and diisopropyl ether (1:3 v/v) at 0–5°C, reducing impurity levels to <0.1%. The low solubility of this compound in diisopropyl ether drives high recovery (≥90%), while ethyl acetate solubilizes polar impurities.

Isopropanol/n-Heptane Anti-Solvent Precipitation

US8058302B2 employs isopropanol as the solvent and n-heptane as the anti-solvent, achieving 99.5% purity. Gradual addition of n-heptane at 25°C prevents oiling out, a common issue during rapid precipitation.

Table 2: Crystallization Efficiency Across Solvent Systems

Solvent Pair Purity (%) Yield (%) Residual Solvent (ppm)
Ethyl Acetate/DIPE 99.9 90 <500
Isopropanol/n-Heptane 99.5 85 <300

Process Validation and Pharmacopeial Compliance

The Pharmaceutical Research Institute’s synthesis route, validated across three production-scale batches, confirms reproducibility and compliance with United States Pharmacopeia (USP) standards. Key quality attributes include:

  • Assay : 98.0–102.0% (HPLC)
  • Impurities : ≤0.15% for any individual unknown
  • Loss on Drying : ≤0.5% (w/w)

Environmental and Regulatory Considerations

Modern processes prioritize replacement of chlorinated solvents with alternatives like acetonitrile and ethyl acetate, aligning with ICH Q3C guidelines. Residual solvent analysis via gas chromatography ensures compliance with FDA limits, particularly for Class 2 solvents like toluene (≤890 ppm).

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Treatment of Breast Cancer

Anastrozole is indicated for:

  • Adjuvant Therapy : Used as an adjunct treatment for early-stage hormone receptor-positive breast cancer in postmenopausal women.
  • First-Line Treatment : Recommended for hormone receptor-positive or unknown locally advanced or metastatic breast cancer in postmenopausal women.
  • Second-Line Treatment : Effective for advanced breast cancer in patients who have progressed after tamoxifen therapy.

Clinical Efficacy : this compound has shown comparable efficacy to tamoxifen and megestrol acetate in various studies. For instance, a phase III trial demonstrated that this compound significantly increased survival time compared to megestrol acetate (median time to death: 26.7 months vs. 22.5 months) .

Breast Cancer Prevention

This compound has been evaluated for its preventive effects in high-risk populations:

  • IBIS-II Trial : In a randomized trial involving 3,864 postmenopausal women at high risk for breast cancer, this compound reduced the incidence of breast cancer by 49% compared to placebo over a median follow-up of 131 months .
Study Population Outcome Reduction in Breast Cancer Incidence
IBIS-IIHigh-risk postmenopausal women49% reduction over 12 years85 vs. 165 cases
MAP.3High-risk postmenopausal womenSignificant reduction after 5 yearsData not specified

Pharmacokinetics and Dosage

This compound is administered orally, with a typical dosage of 1 mg per day being effective for most indications. It achieves maximal suppression of estrogen levels at dosages greater than or equal to 1 mg/day .

Side Effects and Tolerability

The most common side effects associated with this compound include:

  • Gastrointestinal disturbances (29-33%)
  • Headaches (≤18%)
  • Hot flushes (≤12%)
  • Bone pain (≤12%)

Overall, this compound is generally well-tolerated compared to other treatments like megestrol acetate, which is often associated with weight gain .

Emerging Applications

Recent studies have explored additional applications of this compound beyond oncology:

  • Antiviral Properties : Research indicates that this compound may exhibit antiviral activity against human coronaviruses by reducing inflammation and inhibiting specific inflammatory pathways . This suggests potential off-label uses that warrant further investigation.

Mécanisme D'action

  • Comparaison Avec Des Composés Similaires

    Combination Therapies and Synergistic Agents

    This compound + mTOR Inhibitors

    In the VICTORIA trial for endometrial cancer, adding vistusertib (mTOR inhibitor) to this compound increased the 8-week progression-free rate to 67.3% vs. 39.1% with this compound alone, demonstrating enhanced efficacy without significant toxicity escalation .

    This compound + Vitamin D Analogs

    Preclinical studies show that vitamin D compounds PRI-2191 and PRI-2205 enhance this compound activity:

    • Tumor growth inhibition (TGI) reached 60.1% (vs. 30% for this compound alone) in breast cancer models .

    This compound + EGFR Inhibitors

    In tamoxifen-resistant ER+ metastatic breast cancer, this compound + gefitinib improved progression-free survival (14.7 vs. 8.4 months) and clinical benefit rates (49% vs. 34%) compared to this compound alone .

    Pharmacodynamic and Pharmacokinetic Variability

    Inter-Individual Variation

    • Plasma this compound concentrations vary widely, with 4% of patients showing paradoxical rises in estrogen levels due to extensive phase II enzyme-mediated conjugation .
    • Genetic polymorphisms (e.g., rs11648166 in SLC38A7) influence plasma drug levels, highlighting the need for personalized dosing .

    Estrogen Suppression Efficacy

    • Letrozole suppresses plasma estradiol below detection limits in 92% of patients vs. 42% with this compound, yet clinical outcomes remain comparable .

    Data Tables

    Table 1. Clinical Outcomes of this compound vs. Other AIs

    Compound Trial (Phase) Median OS (Months) ORR (%) Key Findings
    Letrozole FACE (III) 30.5 vs. 33.3 15 No DFS difference vs. This compound
    Exemestane Advanced BC (II) 30.5 vs. 33.3 15 Comparable OS and safety
    Fulvestrant + Ana SWOG S0226 (III) 49.8 vs. 42.0 N/A OS benefit in combo arm

    Table 2. This compound Combination Therapies

    Combination Trial (Phase) Progression-Free Rate/OS Improvement Reference
    Vistusertib + Ana VICTORIA (II) 67.3% vs. 39.1% (8-week PFR)
    PRI-2191/2205 + Ana Preclinical TGI: 60.1% vs. 30%
    Gefitinib + Ana Phase II PFS: 14.7 vs. 8.4 months

    Activité Biologique

    Effects on Estrogen Levels

    A study involving 34 postmenopausal women with advanced breast cancer demonstrated significant reductions in serum estrogen levels after 2 weeks of this compound treatment:

    Estrogen Type Baseline Level Level After 2 Weeks Percentage Decrease
    Estrone (E1)VariableVariable56% (23.1-88.8%)
    Estradiol (E2)VariableVariable62% (31.4-89.6%)
    Estrone Sulfate (E1-S)VariableVariable75.8% (52.4-87.2%)

    These findings indicate that this compound effectively suppresses estrogen synthesis, which is critical for its role in treating hormone-sensitive breast cancers.

    Impact on Bone Metabolism

    This compound has been associated with changes in bone metabolism markers. Research indicates that while it significantly reduces estrogen levels, it may also affect bone density:

    • Bone Resorption Markers : Increased levels of C-terminal telopeptide of type I collagen (ICTP) and N-telopeptide (NTx) were observed.
    • Bone Formation Markers : A significant increase in bone alkaline phosphatase (BAP) and osteocalcin (BGP) was noted over time.

    In patients with bone metastases, the increase in resorption markers was statistically significant, suggesting a potential risk for osteoporosis or fractures during long-term therapy.

    Clinical Efficacy

    This compound's efficacy has been demonstrated across various studies:

    • Breast Cancer Prevention Trial :
      • In a randomized trial involving 4,000 postmenopausal women at high risk for breast cancer, those taking this compound showed a significant reduction in breast cancer incidence compared to the placebo group.
      • Results after five years indicated only 35 cases of breast cancer among those treated with this compound versus 89 cases in the placebo group.
    • First-Line Therapy for Advanced Breast Cancer :
      • This compound was shown to be superior to tamoxifen in terms of overall response rates and tolerability when used as first-line therapy for advanced breast cancer.
      • The study reported a clinical benefit rate and longer progression-free survival compared to traditional therapies.
    • Rare Cohorts Study :
      • In patients with recurrent uterine leiomyosarcomas and carcinosarcomas, this compound demonstrated a clinical benefit rate of 35% at three months, indicating its potential utility beyond breast cancer treatment.

    Safety Profile

    While this compound is generally well-tolerated, it does carry risks such as:

    • Increased incidence of ischemic cardiovascular events.
    • Decreased bone mineral density, necessitating monitoring during long-term use.

    Q & A

    Basic Research Questions

    Q. What molecular mechanisms underpin anastrozole’s efficacy in hormone receptor-positive breast cancer, and how do these inform preclinical model selection?

    this compound selectively inhibits aromatase, reducing estrogen synthesis. Preclinical models should prioritize estrogen-dependent tumor xenografts in ovariectomized animals to mimic postmenopausal physiology. In vitro assays must measure aromatase activity in adipose or stromal cells, as tumor cells often lack aromatase expression .

    Q. What are the standard endpoints and biomarkers used in Phase III trials evaluating this compound as adjuvant therapy?

    Primary endpoints include disease-free survival (DFS) and time to progression (TTP). Biomarkers: ER/PR status (IHC), Ki-67 proliferation index, and circulating estrogen levels. Secondary endpoints: overall survival (OS) and safety profiles (e.g., bone density loss, cardiovascular events) .

    Q. How do pharmacokinetic properties of this compound influence dosing regimens in diverse patient populations?

    this compound’s bioavailability (83%) and half-life (~50 hours) support once-daily dosing. Population pharmacokinetic studies should account for hepatic CYP3A4 metabolism, particularly in patients with polymorphisms affecting enzyme activity. No dose adjustment is needed for renal impairment .

    Advanced Research Questions

    Q. How can researchers address contradictory efficacy outcomes in cross-trial comparisons of this compound and exemestane?

    Discrepancies (e.g., TTP in Japanese vs. global cohorts) may arise from genetic variability in CYP19A1 or differences in trial design (e.g., blinding, radiographic review protocols). Meta-analyses using individual patient data (IPD) and sensitivity analyses for ethnicity-specific subgroups are recommended .

    Q. What statistical methods are optimal for analyzing heterogeneous treatment effects in this compound trials with long-term follow-up?

    Use Cox proportional hazards models with time-varying covariates to adjust for evolving risk factors (e.g., osteoporosis). Frailty models or machine learning (e.g., random survival forests) can identify subgroups with divergent responses to prolonged therapy .

    Q. How should researchers design studies to evaluate this compound’s role in chemoprevention, balancing efficacy and toxicity?

    Adaptive trial designs (e.g., Bayesian response-adaptive randomization) allow dynamic allocation to this compound or placebo based on interim safety/efficacy data. Primary endpoints: incidence of ER+ ductal carcinoma in situ (DCIS); secondary: fracture rates, lipid profiles .

    Q. What methodologies resolve contradictions in biomarker data (e.g., Ki-67 suppression vs. survival benefit) in this compound studies?

    Integrate multi-omics approaches (transcriptomics, proteomics) to identify compensatory pathways (e.g., HER2 upregulation). Pathologic complete response (pCR) may not correlate with survival in ER+ tumors; instead, focus on residual cancer burden (RCB) indexes .

    Q. Methodological Guidance Tables

    Table 1: Key Considerations for this compound Trial Design

    FactorRecommendationEvidence
    Patient Stratification Enrich for ER+/HER2−, postmenopausal status, and CYP19A1 wild-type genotypes
    Endpoint Selection Prioritize TTP over OS in metastatic settings due to crossover confounding
    Safety Monitoring Dual-energy X-ray absorptiometry (DEXA) scans at baseline and annually

    Table 2: Common Pitfalls in this compound Research

    PitfallMitigation Strategy
    Underpowered subgroup analysesPre-specify hypotheses and use Hochberg’s correction for multiple comparisons
    Overreliance on surrogate endpointsValidate biomarkers via prospective-retrospective studies (e.g., REMARK guidelines)
    Inadequate blindingCentralized radiologic review and placebo matching for aromatase inhibitor side effects

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.